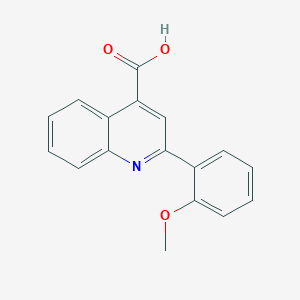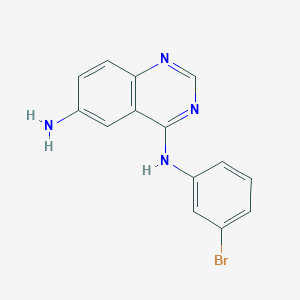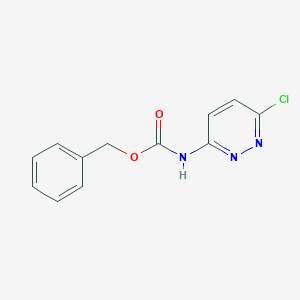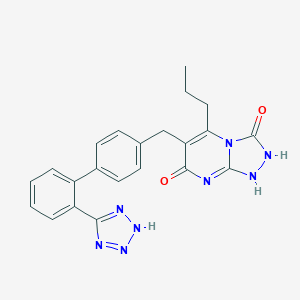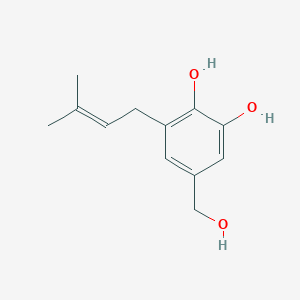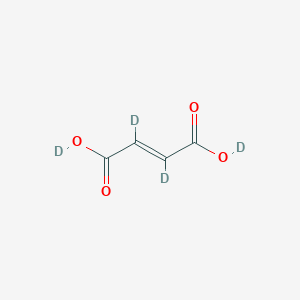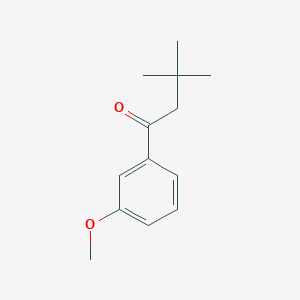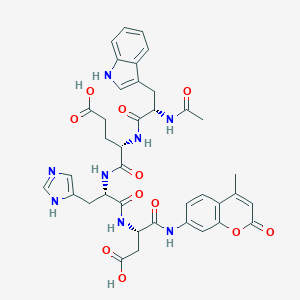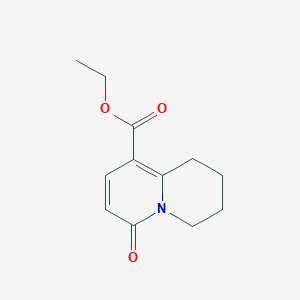
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate, also known as CTK8E7849, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the quinolizine family and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Biochemische Und Physiologische Effekte
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Additionally, it has been shown to have a positive effect on the immune system, increasing the production of cytokines and enhancing natural killer cell activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate in lab experiments is its potent antitumor activity. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate. One direction is to investigate its potential as a treatment for other diseases, such as Alzheimer's disease and diabetes. Another direction is to explore the structure-activity relationship of the compound to identify more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is a promising compound that has shown potent antitumor activity and has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and potential side effects. The synthesis method of the compound is relatively simple, and it has several advantages for lab experiments. Overall, Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate is a compound that has the potential to make a significant impact in the field of scientific research.
Synthesemethoden
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate has been synthesized using various methods. One of the most commonly used methods is the one-pot, three-component reaction involving 2-aminobenzophenone, ethyl acetoacetate, and ammonium acetate. This method provides a high yield of the compound and is relatively simple to perform.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess potent antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been shown to have anti-inflammatory, antifungal, and antibacterial properties.
Eigenschaften
CAS-Nummer |
164366-29-4 |
|---|---|
Produktname |
Ethyl 6-oxo-2,3,4,6-tetrahydro-1H-quinolizine-9-carboxylate |
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
ethyl 4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)9-6-7-11(14)13-8-4-3-5-10(9)13/h6-7H,2-5,8H2,1H3 |
InChI-Schlüssel |
YSWCFUKNMUTDBN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2CCCCN2C(=O)C=C1 |
Kanonische SMILES |
CCOC(=O)C1=C2CCCCN2C(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



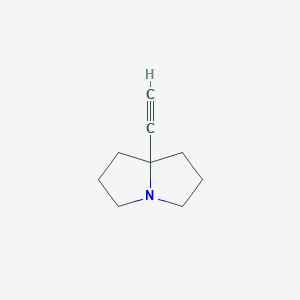
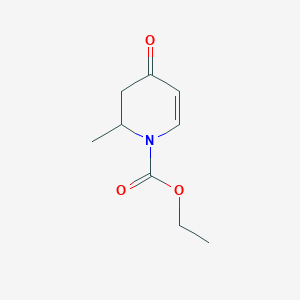
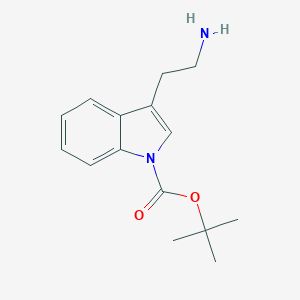
![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)
